molecular formula C4H2O3 B1676711 Moniliformin CAS No. 31876-38-7

Moniliformin

Cat. No.: B1676711
CAS No.: 31876-38-7
M. Wt: 98.06 g/mol
InChI Key: KGPQKNJSZNXOPV-UHFFFAOYSA-N
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Description

Moniliformin is an enone and an enol.
This compound is a natural product found in Fusarium fujikuroi and Fusarium sporotrichioides with data available.
This compound is a mycotoxin produced by a number of fungi of the Fusarium species. It can by found in contaminated cereal crops and is known to be a lethal food contaminant to fowl as well as a cause of Kashin-Beck disease in humans. (L1969, A3075)

Mechanism of Action

Target of Action

Moniliformin primarily targets the pyruvate dehydrogenase complex of the respiratory reaction . This complex plays a crucial role in the metabolic pathway, as it catalyzes the conversion of pyruvate, a product of glycolysis, into acetyl-CoA .

Mode of Action

This compound acts by causing competitive inhibition of the activity of the pyruvate dehydrogenase complex . This inhibition prevents the conversion of pyruvic acid, a product of glycolysis, into acetyl-CoA . This disruption in the metabolic pathway leads to a decrease in ATP production .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the tricarboxylic acid cycle (also known as the citric acid cycle or Krebs cycle). This compound’s inhibition of the pyruvate dehydrogenase complex prevents the conversion of pyruvate into acetyl-CoA, a key substrate for the tricarboxylic acid cycle . This results in a reduction of oxidative phosphorylation and thus, ATP production . This compound also influences glycolytic pathways and energy metabolism .

Pharmacokinetics

This compound is extremely soluble in water and stable in acidic conditions . It can be extracted from corn with acetonitrile/water and purified on a strong-anion exchange disposable column . The procedure can detect this compound in corn at 0.02 μg/g (limit of determination) with overall recoveries of approximately 70% at spiking concentrations in the range of 0.02-0.25 μg/g .

Result of Action

The primary result of this compound’s action is cardiotoxicity , leading to ventricular hypertrophy . On a cellular level, this compound’s inhibition of the pyruvate dehydrogenase complex leads to a decrease in ATP production . This can cause significant damage to myofiber, mitochondria, Z and M lines, and sarcoplasmic reticulum, as well as increased extracellular collagen deposition .

Action Environment

This compound is produced by several Fusarium species, which are important pathogens of cereal grains throughout the world . It has been reported to occur naturally in corn, wheat, rye, triticale, oats, and rice from different parts of the world . The concentration of this compound can vary significantly depending on the environmental conditions, including the presence of Fusarium species and the specific type of cereal grain .

Biochemical Analysis

Biochemical Properties

Moniliformin plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It inhibits multiple enzyme systems, including pyruvate dehydrogenase, transketolase, aldose reductase, glutathione peroxidase, and glutathione reductase . These interactions disrupt normal cellular metabolism and lead to the accumulation of toxic metabolites. This compound’s inhibition of pyruvate dehydrogenase, for example, prevents the conversion of pyruvate to acetyl-CoA, thereby hindering the tricarboxylic acid cycle .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to inhibit chondrocyte viability in a dose-dependent and time-dependent manner . This compound reduces the synthesis of aggrecan and type II collagen in human chondrocytes, promoting the catabolism of these essential components of cartilage . Additionally, this compound increases the expression of matrix metalloproteinases, which further degrade the extracellular matrix . These effects can lead to impaired cell signaling pathways, altered gene expression, and disrupted cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves competitive inhibition of the pyruvate dehydrogenase complex, preventing the conversion of pyruvic acid to acetyl-CoA . This inhibition disrupts the tricarboxylic acid cycle and reduces ATP production, leading to cellular energy deficits . This compound also interferes with other metabolic pathways, such as glycolysis and the pentose phosphate pathway, by inhibiting enzymes like transketolase and aldose reductase . These disruptions result in the accumulation of toxic intermediates and oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is stable under various conditions, including heating and freeze-drying . Its long-term effects on cellular function can be observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to myocardial degeneration, muscular weakness, and respiratory distress in experimental animals . These effects highlight the importance of monitoring this compound’s stability and degradation over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound can impair intestinal health, immune function, and pathogen fitness . High doses of this compound, however, can cause severe toxic effects, including myocardial degeneration and respiratory distress . In animal studies, the threshold for adverse effects is typically observed at doses ranging from 1.5 to 5.4 mg/kg body weight . These findings underscore the need for careful dosage management in research and agricultural settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the tricarboxylic acid cycle and glycolysis . It inhibits key enzymes in these pathways, such as pyruvate dehydrogenase and transketolase, leading to the accumulation of toxic intermediates . This compound also affects carbohydrate metabolism by inhibiting aldose reductase, which can disrupt the balance of glucose and other sugars in cells . These disruptions can have widespread effects on cellular metabolism and energy production.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is highly soluble in water and polar solvents, allowing it to easily penetrate cell membranes . Once inside the cell, this compound can interact with transporters and binding proteins that facilitate its distribution to different cellular compartments . This distribution can affect this compound’s localization and accumulation, influencing its overall toxicity and impact on cellular function.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It primarily targets the mitochondria, where it inhibits the pyruvate dehydrogenase complex and disrupts ATP production . This compound can also localize to other cellular compartments, such as the cytoplasm and endoplasmic reticulum, where it interacts with various enzymes and proteins . These interactions can lead to widespread cellular damage and dysfunction.

Properties

IUPAC Name

3-hydroxycyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2O3/c5-2-1-3(6)4(2)7/h1,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPQKNJSZNXOPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52591-22-7 (potassium salt), 71376-34-6 (hydrochloride salt)
Record name Moniliformin
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DSSTOX Substance ID

DTXSID10185731
Record name Moniliformin
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Molecular Weight

98.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31876-38-7, 71376-34-6
Record name Moniliformin
Source CAS Common Chemistry
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Record name Moniliformin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moniliformin
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Record name Moniliformin
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Record name Moniliformin
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Record name MONILIFORMIN
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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